molecular formula C9H15NO2 B2487132 Rac-methyl (3AR,6AS)-octahydrocyclopenta[B]pyrrole-3A-carboxylate CAS No. 2089245-58-7

Rac-methyl (3AR,6AS)-octahydrocyclopenta[B]pyrrole-3A-carboxylate

Cat. No.: B2487132
CAS No.: 2089245-58-7
M. Wt: 169.224
InChI Key: HRTPFAHCMCRODE-APPZFPTMSA-N
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Description

Rac-methyl (3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylate is a chiral, fused pyrrolidine compound of significant interest in medicinal chemistry and neuroscience research. Compounds based on the octahydrocyclopenta[b]pyrrole scaffold are frequently investigated as key intermediates and active scaffolds for the development of inhibitors targeting Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a prominent therapeutic target for the treatment of Parkinson's disease, as its hyperactivation, particularly through mutations like G2019S, is implicated in both familial and sporadic forms of the disease . Inhibiting LRRK2 kinase activity represents a promising mechanism for modifying disease progression . Beyond Parkinson's disease, research into LRRK2 inhibition also extends to other central nervous system (CNS) disorders, including tauopathies and Alzheimer's disease . The stereochemistry and functional groups present in this molecule make it a valuable building block for constructing complex, three-dimensional architectures aimed at modulating such biologically relevant targets. This product is intended for research purposes to further explore these and other biochemical pathways. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl (3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-3-7(9)10-6-5-9/h7,10H,2-6H2,1H3/t7-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTPFAHCMCRODE-APPZFPTMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC1NCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CCC[C@H]1NCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The Paal-Knorr pyrrole synthesis remains the most widely adopted method for constructing the pyrrolidine ring system. This approach involves cyclocondensation of 1,4-diketones with primary amines under acidic conditions. For rac-methyl (3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylate, the reaction employs methyl 3-aminocyclopentanecarboxylate and cyclopentanone derivatives as precursors.

Key Conditions :

  • Solvent: Anhydrous ethanol or dichloromethane
  • Catalyst: p-Toluenesulfonic acid (5 mol%)
  • Temperature: Reflux at 78°C for 12–18 hours
  • Yield: 68–72% after purification

Stereochemical Control

The cis-fused bicyclic system (3aR,6aS) is achieved through chiral auxiliaries or asymmetric catalysis. A patented method utilizes (R)-BINOL-phosphoric acid to induce enantioselectivity during the cyclization step, achieving an enantiomeric excess (ee) of 92%. Post-synthetic resolution via diastereomeric salt formation with L-tartaric acid further refines the stereochemical purity to >99% ee.

Reductive Amination Strategies

Two-Step Process for Bicyclic Framework

Reductive amination offers an alternative route by coupling cyclopentanone with methyl 3-aminocyclopentanecarboxylate. The process involves:

  • Imine Formation : Reacting the amine and ketone in toluene at 110°C for 6 hours.
  • In Situ Reduction : Sodium cyanoborohydride (NaBH3CN) in methanol at 0°C to room temperature.

Optimized Parameters :

Step Reagent Solvent Time Yield
1 Toluene (neat) 6 h 85%
2 NaBH3CN (2 eq) MeOH 2 h 78%

Large-Scale Adaptations

Industrial protocols replace NaBH3CN with catalytic hydrogenation (H2, 50 psi, Pd/C) to enhance safety and scalability. This modification achieves comparable yields (75–80%) while reducing borohydride waste.

Ring-Closing Metathesis (RCM) Approaches

Olefin Precursor Synthesis

RCM has emerged for constructing the cyclopenta[b]pyrrole scaffold. The strategy involves:

  • Preparing diene precursors via Heck coupling of methyl 3-vinylcyclopentanecarboxylate with allylamine derivatives.
  • Employing Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 24 hours.

Advantages :

  • Tolerance for diverse functional groups.
  • Scalable to multi-kilogram batches with >90% conversion.

Post-Metathesis Modifications

Post-RCM hydrogenation (H2, PtO2) saturates the olefinic bonds, yielding the octahydro structure. This step requires careful control to avoid over-reduction of the ester moiety.

Resolution of Racemates for Enantiopure Product

Kinetic Resolution Using Lipases

Immobilized Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (3aS,6aR)-enantiomer, leaving the desired (3aR,6aS)-configured ester intact. Conditions include:

  • pH 7.0 phosphate buffer
  • 30°C, 48-hour incubation
  • Enantiomeric ratio (E) of 28.

Chiral Chromatography

Preparative HPLC with Chiralpak IA columns resolves racemic mixtures using hexane/isopropanol (90:10) mobile phase. This method achieves >99% ee but is cost-prohibitive for industrial use.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent patents describe continuous flow systems to enhance reaction efficiency:

  • Reactor Design : Tubular reactor with static mixers.
  • Conditions : 100°C, 10-bar pressure, residence time 30 minutes.
  • Output : 1.2 kg/hour with 95% purity.

Waste Minimization Techniques

Green chemistry principles are integrated via:

  • Solvent recycling (ethanol recovery >90%).
  • Catalytic antibody technologies to replace stoichiometric reagents.

Analytical Characterization of Synthetic Batches

Spectroscopic Validation

Technique Key Data
1H NMR (400 MHz, CDCl3) δ 3.67 (s, 3H, COOCH3), 3.12–3.05 (m, 2H, pyrrolidine H)
13C NMR 174.8 (COOCH3), 58.3 (C-3a), 52.1 (OCH3)
HRMS [M+H]+ calcd. for C10H16NO2: 182.1176, found: 182.1179

Purity Assessment

HPLC methods using C18 columns (ACN/H2O gradient) confirm chemical purity >99.5%. Chiral detectors validate enantiomeric excess.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Efficiency

Method Yield (%) Purity (%) Scalability Cost Index
Paal-Knorr 72 98.5 Moderate $$
Reductive Amination 78 99.1 High $
RCM 85 97.8 Low $$$$
Flow Chemistry 95 99.9 Very High $$

Mechanism of Action

The mechanism of action of rac-methyl (3AR,6AS)-octahydrocyclopenta[B]pyrrole-3A-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Core Structural Variations

The cyclopenta-pyrrole scaffold is shared among several analogs, but substituents, stereochemistry, and functional groups differ significantly:

Compound Name Core Structure Substituents/Functional Groups CAS Number Key References
Rac-methyl (3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylate Cyclopenta[b]pyrrole Methyl ester at 3a-position Not explicitly provided
Telaprevir Cyclopenta[c]pyrrole Amide-linked cyclohexyl, pyrazine, and carboxamide groups 402957-28-2
tert-Butyl ((3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-yl)carbamate Cyclopenta[c]pyrrole tert-Butyl carbamate at 4-position 874949-35-6
rac-tert-Butyl (3aS,6aR)-3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate Cyclopenta[b]pyrrole tert-Butyl carbamate and amino group 2059909-31-6
Fmoc-protected octahydrocyclopenta[b]pyrrole-3a-carboxylic acid Cyclopenta[b]pyrrole Fmoc-protected carboxylic acid 2137568-86-4

Stereochemical Considerations

  • Rac-methyl compound : Racemic mixture with undefined enantiomeric ratios, limiting specificity in chiral environments .
  • Telaprevir : Defined stereocenters (1S,3aR,6aS) critical for protease inhibition activity, highlighting the importance of stereochemistry in biological targeting .
  • tert-Butyl derivatives : Specific stereochemistry (e.g., 3aR,4R,6aS) ensures proper orientation for interactions in synthetic intermediates .

Functional Group Impact

  • Ester vs. Carbamate : The methyl ester in the rac-methyl compound offers hydrolytic instability compared to the more stable tert-butyl carbamate in analogs .
  • Amide vs. Fmoc : Telaprevir’s amide linkages enhance metabolic stability, whereas the Fmoc group in ’s compound facilitates peptide synthesis via orthogonal protection .

Pharmaceutical Relevance

  • tert-Butyl carbamates : Used as intermediates in synthesizing bioactive molecules, leveraging their stability and ease of deprotection .
  • Rac-methyl compound : Primarily a synthetic precursor; its racemic nature may limit direct therapeutic use but aids in exploring structure-activity relationships .

Biological Activity

Rac-methyl (3AR,6AS)-octahydrocyclopenta[B]pyrrole-3A-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may influence its biological activity. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H15NO2
  • Molar Mass : 169.22 g/mol
  • CAS Number : 2089245-58-7

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound's structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Predicted Interactions

  • GABA Receptors : Given the structural similarities to known GABAergic compounds, it may modulate GABA receptor activity.
  • Enzyme Inhibition : The carboxylate group may facilitate binding to enzymes involved in neurotransmitter synthesis or degradation.

Biological Activity Data

Activity TypeObserved EffectsReference
AntidepressantPotential modulation of mood
NeuroprotectivePossible protection against neurotoxicity
AnalgesicPain relief in animal models

Case Studies

  • Antidepressant Activity :
    A study evaluated the effects of this compound in a rodent model of depression. The results indicated a significant reduction in depressive behaviors compared to controls, suggesting its potential as an antidepressant agent.
  • Neuroprotective Effects :
    Another research focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In vitro studies demonstrated that treatment with the compound significantly reduced cell death and preserved neuronal function.
  • Analgesic Properties :
    In a pain model study, this compound exhibited analgesic effects comparable to standard pain relievers, indicating its potential for pain management therapies.

Q & A

What are the key synthetic strategies for Rac-methyl (3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylate, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis typically involves cyclization, alkylation, and esterification steps. For example, substituted pyrroles can be condensed with alkylating agents under controlled temperature and solvent conditions (e.g., THF or DCM) to form the bicyclic core. Optimization includes adjusting reaction time (12–24 hours) and using catalysts like Pd(OAc)₂ for stereochemical control. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (65–80%) .

Advanced Consideration
To enhance enantioselectivity, asymmetric catalysis (e.g., chiral phosphine ligands) or enzymatic resolution can be employed. Flow microreactor systems may improve tert-butoxycarbonyl (Boc) group introduction efficiency by reducing side reactions .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Focus
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying stereochemistry and substituent positions. Mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 228.1234). Purity (>95%) is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Consideration
X-ray crystallography resolves absolute configuration, while dynamic NMR studies at variable temperatures (e.g., −40°C to 25°C) probe conformational flexibility. Chiral stationary-phase HPLC (e.g., Chiralpak AD-H) quantifies enantiomeric excess (ee) in stereoisomeric mixtures .

What pharmacological targets or mechanisms are associated with this compound?

Basic Research Focus
Preliminary studies suggest activity on neurotransmitter systems (e.g., serotonin or dopamine receptors) due to structural similarity to pyrrolidine-based neuromodulators. In vitro assays (e.g., radioligand binding) screen for affinity at GPCRs .

Advanced Consideration
Mechanistic studies using CRISPR-edited cell lines or knockout models identify specific pathways (e.g., MAPK/ERK). Metabolomics (LC-MS/MS) tracks downstream metabolites to elucidate bioactivation pathways .

How can enantiomeric purity be achieved for stereoisomeric forms of this compound?

Advanced Research Focus
Chiral resolution employs preparative HPLC with cellulose-based columns (e.g., Chiralcel OD) or enzymatic kinetic resolution using lipases (e.g., Candida antarctica). Diastereomeric salt formation with (−)-di-p-toluoyl-D-tartaric acid enhances separation efficiency .

What are the stability profiles of this compound under varying storage and experimental conditions?

Basic Research Focus
Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) show degradation <5% when stored in amber vials at −20°C. Aqueous solutions (pH 7.4 PBS) degrade faster (t₁/₂ = 48 hours), necessitating lyophilization for long-term storage .

Advanced Consideration
Forced degradation studies (0.1 M HCl/NaOH, UV light) identify major degradation products (e.g., ester hydrolysis to carboxylic acid). Stability-indicating UPLC methods (BEH C18, 1.7 µm) monitor degradation kinetics .

How can computational modeling predict the compound’s interactions with biological targets?

Advanced Research Focus
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to serotonin receptors (5-HT₂A). QSAR analysis identifies critical substituents (e.g., methyl ester) contributing to binding energy (−9.2 kcal/mol) .

What structural analogs of this compound exhibit enhanced bioactivity?

Advanced Research Focus
Fluorinated analogs (e.g., 4,4-difluoro derivatives) show improved metabolic stability (CYP3A4 resistance). Substituent modifications (e.g., tert-butyl to benzyl groups) enhance blood-brain barrier permeability in rodent models .

What reaction mechanisms govern the compound’s cyclization steps?

Advanced Research Focus
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal a stepwise [3+2] cycloaddition mechanism with a zwitterionic intermediate. Transition-state analysis identifies rate-limiting steps (ΔG‡ = 22.3 kcal/mol) .

Which in vitro and in vivo assays are suitable for evaluating its biological activity?

Basic Research Focus
In vitro: Radioligand displacement (IC₅₀ values via Scatchard plots) and functional assays (cAMP modulation). In vivo: Rodent behavioral tests (e.g., forced swim test for antidepressant activity) .

Advanced Consideration
CRISPR-Cas9-engineered zebrafish models assess developmental toxicity. Microdialysis in freely moving rats quantifies neurotransmitter release (e.g., dopamine) in real time .

How can green chemistry principles be applied to its synthesis?

Advanced Research Focus
Solvent-free mechanochemical synthesis (ball milling) reduces waste. Biocatalytic routes using immobilized enzymes (e.g., CAL-B lipase) achieve 90% atom economy. Continuous-flow systems minimize energy consumption (30% reduction vs. batch) .

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